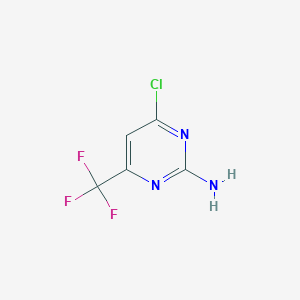

2-Amino-4-chloro-6-(trifluorométhyl)pyrimidine

Vue d'ensemble

Description

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine (ACTP) is a heterocyclic organic compound belonging to the pyrimidine family. It is a colorless solid that is soluble in organic solvents. ACTP is a versatile building block in organic synthesis and has been used in the synthesis of many pharmaceuticals, agrochemicals, and other compounds.

Applications De Recherche Scientifique

Applications pharmacologiques

Les dérivés de la pyrimidine, y compris la 2-amino-4-chloro-6-(trifluorométhyl)pyrimidine, ont été largement utilisés dans les disciplines thérapeutiques en raison de leur haut degré de diversité structurale . Ils présentent une large gamme d'activités biologiques, notamment la modulation de la leucémie myéloïde, du cancer du sein, de la fibrose pulmonaire idiopathique, des activités antimicrobiennes, antifongiques, antiparasitaires, diurétiques, antitumorales, antifilariennes, des inhibiteurs de la topoisomérase II de l'ADN, des agents antituberculeux, antimalariens et antiplasmodiens, anti-inflammatoires et analgésiques, anti-VIH, des agents cardiovasculaires et antihypertenseurs, des agents anti-ulcéreux, des activités contre les troubles capillaires, des antagonistes du récepteur sensible au calcium, des inhibiteurs de la DPP-IV, antidiabétiques, une action agoniste ou antagoniste puissante du récepteur A2a de l'adénosine, des modulateurs du TLR8 ou de l'interféron bêta (IFN-β), relaxation vasculaire pour l'artère ciliaire oculaire et neuroprotection des cellules ganglionnaires de la rétine, des inhibiteurs de la 3-hydroxy-3-méthylglutaryl-coenzyme A (HMG-CoA) réductase et des thérapeutiques des maladies cardiaques coronariennes, anticancéreux, intermédiaires clés pour la vitamine B1, des inhibiteurs de la pyruvate déshydrogénase kinase .

Activités anti-inflammatoires

Il a été rapporté que les pyrimidines, y compris la this compound, présentent de puissants effets anti-inflammatoires . Ces effets sont attribués à leur réponse inhibitrice par rapport à l'expression et aux activités de certains médiateurs inflammatoires essentiels, à savoir la prostaglandine E2, la synthase d'oxyde nitrique inductible, le facteur de nécrose tumorale-α, le facteur nucléaire κB, les leucotriènes et certaines interleukines .

Approches de synthèse

Les approches de synthèse appliquées dans la préparation de médicaments approuvés par la FDA sélectionnés avec la pyrimidine comme unité centrale portant différents substituants seront intensément explorées . Une attention particulière sera accordée aux nouvelles méthodologies de synthèse qui ont servi des molécules avec une meilleure ressemblance à un médicament et des propriétés ADME-Tox .

Relations structure-activité (RSA)

Les relations structure-activité (RSA) des dérivés de la pyrimidine ont été discutées en détail . L'analyse détaillée des RSA et les perspectives fournissent ensemble des indices pour la synthèse de nouveaux analogues de la pyrimidine possédant une activité anti-inflammatoire accrue avec une toxicité minimale .

Inhibiteurs de NF-κB et d'AP-1

Grâce à la synthèse parallèle en phase solution et à l'évaluation à haut débit, plusieurs nouveaux 2-chloro-4-(trifluorométhyl)pyrimidine-5-N-(3′,5′-bis(trifluorométhyl)phényl) carboxamides ont été reconnus comme des inhibiteurs de NF-κB et d'AP-1 . Il a été constaté que les dérivés testés inhibaient également les niveaux d'IL-2 et d'IL-8<a aria-label="2: Through solution-phase parallel synthesis and high throughput evaluation, several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors2" data-citationid="d3b23b26-

Safety and Hazards

The compound is considered hazardous. It has the GHS07 pictogram and the signal word is “Warning”. The hazard statements are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Analyse Biochimique

Biochemical Properties

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in nucleotide synthesis and metabolism. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to alterations in metabolic pathways. The compound’s trifluoromethyl group is particularly important in these interactions, as it can influence the compound’s binding affinity and specificity .

Cellular Effects

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, it can impact cellular metabolism by affecting the synthesis and degradation of nucleotides .

Molecular Mechanism

The molecular mechanism of action of 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine involves several key processes. At the molecular level, the compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in enzyme activity, which in turn affects metabolic pathways and gene expression. The trifluoromethyl group of the compound plays a crucial role in these interactions, as it can enhance the compound’s binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability and function after prolonged exposure to the compound .

Dosage Effects in Animal Models

The effects of 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, toxic or adverse effects can occur. These effects may include cellular toxicity, organ damage, and alterations in metabolic pathways. Threshold effects have been observed, where the compound’s effects become more pronounced at certain dosage levels .

Metabolic Pathways

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for nucleotide synthesis and metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, it can inhibit or activate enzymes involved in the synthesis of pyrimidine nucleotides, leading to changes in the levels of these metabolites .

Transport and Distribution

The transport and distribution of 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine within cells and tissues are important for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, where it can exert its effects. The compound’s distribution within tissues can also influence its activity and function .

Subcellular Localization

The subcellular localization of 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular metabolism .

Propriétés

IUPAC Name |

4-chloro-6-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF3N3/c6-3-1-2(5(7,8)9)11-4(10)12-3/h1H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIUVGFJXHOHLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60517740 | |

| Record name | 4-Chloro-6-(trifluoromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16097-60-2 | |

| Record name | 4-Chloro-6-(trifluoromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

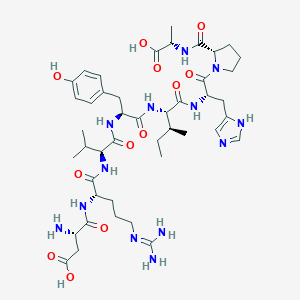

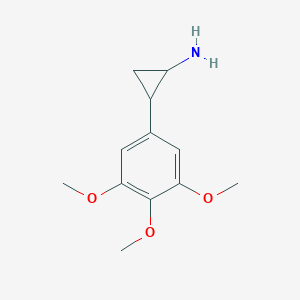

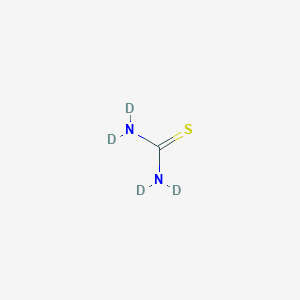

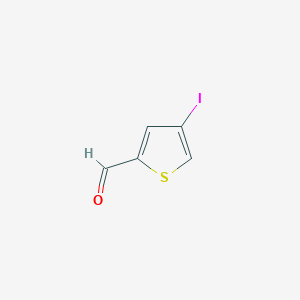

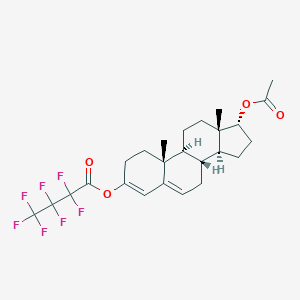

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)

![4-Chlorothieno[3,2-d]pyrimidine](/img/structure/B95853.png)